molecular formula C6H7N3O B3283501 2-Amino-1-pyrazin-2-yl-ethanone CAS No. 768354-67-2

2-Amino-1-pyrazin-2-yl-ethanone

Cat. No. B3283501
CAS RN: 768354-67-2
M. Wt: 137.14
InChI Key: SNRBZNXCGPUZNH-UHFFFAOYSA-N
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Description

2-Amino-1-pyrazin-2-yl-ethanone, also known as 2-amino-1-(pyrazin-2-yl)ethan-1-one, is a compound with the molecular formula C6H7N3O . It has a molecular weight of 137.13928 . The compound is typically stored at a temperature of 4°C . It is a powder in its physical form .


Synthesis Analysis

The synthesis of amines like 2-Amino-1-pyrazin-2-yl-ethanone can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach involves S N 2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another possible method .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-pyrazin-2-yl-ethanone can be analyzed using various tools such as MolView . This tool allows for the conversion of the molecule into a 3D model which can then be viewed and analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Amino-1-pyrazin-2-yl-ethanone are crucial for understanding its behavior in various contexts. These properties include molecular weight, hydrogen bond donors and acceptors, and other factors .

Safety and Hazards

The safety information for 2-Amino-1-pyrazin-2-yl-ethanone indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for research on 2-Amino-1-pyrazin-2-yl-ethanone could involve its potential use in medicinal chemistry. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-Amino-1-pyrazin-2-yl-ethanone and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

2-amino-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBZNXCGPUZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-pyrazin-2-yl-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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